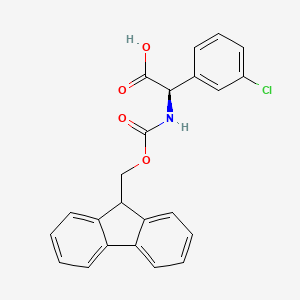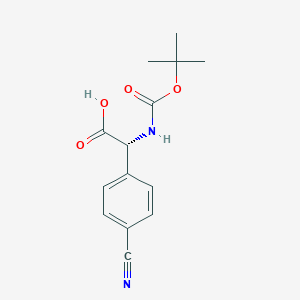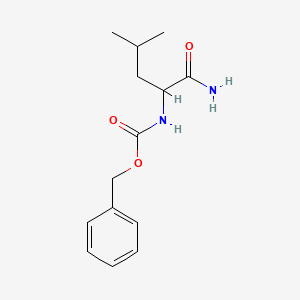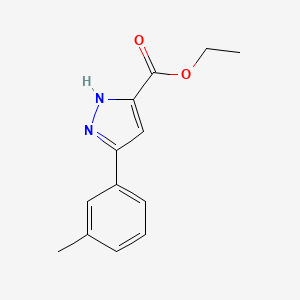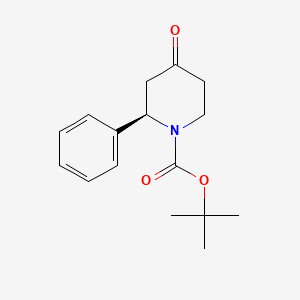
tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of piperidine, which is a widely used chemical structure in medicinal chemistry . The tert-butyl group is a common protecting group in organic chemistry, often used in peptide synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyl esters are commonly synthesized using flow microreactor systems . Retrosynthetic analysis is often used in the design of synthesis routes .Molecular Structure Analysis
The compound likely contains a piperidine ring, a phenyl group, and a tert-butyl ester group. The exact structure would need to be confirmed with techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The compound, like other organic peroxides, may be sensitive to heat, light, and certain chemical conditions, which could lead to decomposition .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Mécanisme D'action
Target of Action
The tert-butyl group, a component of the compound, has been studied for its unique reactivity pattern and its implications in biosynthetic and biodegradation pathways .
Mode of Action
The tert-butyl group is known for its unique reactivity pattern, which is highlighted by its applications in chemical transformations . It has been used as a probe for NMR studies of macromolecular complexes .
Biochemical Pathways
The tert-butyl group is known to be involved in biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group has been studied for its potential application in biocatalytic processes .
Action Environment
The tert-butyl group has been evaluated as a probe for nmr studies of macromolecular complexes, suggesting that it may retain high mobility and sensitivity even when attached to large proteins or complexes .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using tert-Butyl (tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate)-4-oxo-2-phenylpiperidine-1-carboxylate in laboratory experiments include its relatively low cost, its easy availability, and its low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, so it must be dissolved in an organic solvent before it can be used. In addition, it may react with other compounds in the reaction mixture, so it must be carefully monitored and controlled.
Orientations Futures
The future directions for research on tert-Butyl (tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate)-4-oxo-2-phenylpiperidine-1-carboxylate include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in medicine. In addition, further research is needed to explore its use as a catalyst in chemical reactions, its potential use as a drug, and its potential use in the synthesis of other organic compounds. Finally, further research is needed to explore its potential use in the development of new drugs and treatments.
Méthodes De Synthèse
The synthesis of tert-Butyl (tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate)-4-oxo-2-phenylpiperidine-1-carboxylate is accomplished by a two-step reaction. First, tert-butyl bromide is reacted with piperidine to form a tert-butyl piperidine intermediate. This intermediate then undergoes a nucleophilic substitution reaction with an aqueous solution of sodium hydroxide to form tert-Butyl (this compound)-4-oxo-2-phenylpiperidine-1-carboxylate. This reaction is carried out in an inert atmosphere and the desired product is isolated by filtration.
Applications De Recherche Scientifique
Tert-Butyl (tert-Butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate)-4-oxo-2-phenylpiperidine-1-carboxylate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, and is also used as a catalyst in certain chemical reactions. It is also used in the synthesis of piperidines, which have a wide range of applications in medicine, biochemistry, and pharmacology.
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl (2R)-4-oxo-2-phenylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-13(18)11-14(17)12-7-5-4-6-8-12/h4-8,14H,9-11H2,1-3H3/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUHNUZMXNXCMV-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C[C@@H]1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[2-(di-t-butylphosphino)ethyl]amine, 97% (10wt% in Hexane)](/img/structure/B6363289.png)
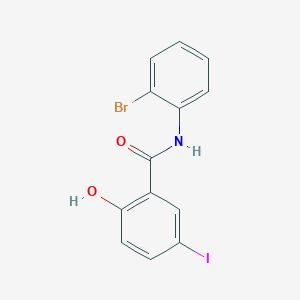


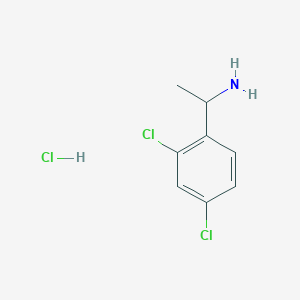
![1-(((((4-Fluorophenyl)methyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363316.png)

![Ethyl 3-amino-6-(4-bromophenyl)-4-(trifluoromethyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6363325.png)
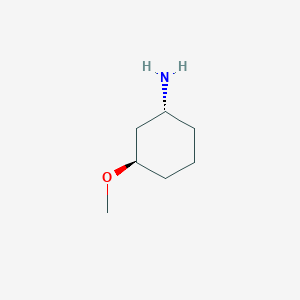
![1-(((4-(5-Chloro-2-methylphenyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6363345.png)
